Epidermal Growth Factor is found in various biological fluids, including human milk, saliva, urine, and plasma. It is synthesized primarily in the salivary glands and kidneys in humans. In human milk, Epidermal Growth Factor plays a significant role in neonatal development and maturation, contributing to the growth of the gastrointestinal tract and enhancing immune responses in newborns .
Epidermal Growth Factor belongs to a broader category of growth factors known as epidermal growth factor-like proteins. These proteins are characterized by their ability to bind to specific receptors on the surface of target cells, initiating a cascade of cellular responses. Epidermal Growth Factor specifically interacts with the Epidermal Growth Factor Receptor, which is present on many cell types.
The synthesis of Epidermal Growth Factor can occur through various biological pathways. In vitro studies have shown that Epidermal Growth Factor can be synthesized using recombinant DNA technology, where genes encoding the peptide are inserted into host cells (such as bacteria or yeast) to produce large quantities of the protein.
The precursor form of Epidermal Growth Factor is known as prepro-epidermal growth factor, which consists of 1,217 amino acids. This precursor undergoes proteolytic cleavage to yield the active Epidermal Growth Factor. Research has indicated that the synthesis of prepro-epidermal growth factor occurs primarily in the distal tubules of the kidneys and various other tissues .
Epidermal Growth Factor has a well-defined three-dimensional structure characterized by three disulfide bonds that stabilize its conformation. The structure consists of an elongated shape with specific regions that facilitate binding to its receptor.
The primary sequence of Epidermal Growth Factor is crucial for its biological activity. The specific arrangement of amino acids determines its ability to interact with the Epidermal Growth Factor Receptor effectively.
Epidermal Growth Factor participates in several biochemical reactions within the body. It acts primarily through receptor-mediated pathways that activate intracellular signaling cascades leading to cellular proliferation and differentiation.
Upon binding to its receptor, Epidermal Growth Factor triggers autophosphorylation of tyrosine residues within the receptor, which activates downstream signaling pathways such as the RAS-MAPK pathway and the PI3K-AKT pathway. These pathways are critical for mediating cellular responses such as growth, survival, and metabolism .
The mechanism of action for Epidermal Growth Factor involves its binding to the Epidermal Growth Factor Receptor on target cells. This interaction leads to receptor dimerization and autophosphorylation, activating various signaling pathways that promote cell survival and proliferation.
Studies have demonstrated that Epidermal Growth Factor can enhance wound healing processes by promoting epithelial cell migration and proliferation at injury sites. Its role in fetal development includes stimulating lung maturation and facilitating organogenesis .
Epidermal Growth Factor is a water-soluble peptide with a molecular weight of approximately 6 kDa. It exhibits stability under physiological conditions but may be sensitive to extreme pH levels.
The peptide's structure allows it to maintain biological activity across a range of temperatures and conditions. It has been shown to retain its activity even when subjected to gastric acid environments, indicating its potential for oral administration .
Epidermal Growth Factor has numerous applications in scientific research and medicine:
Epidermal Growth Factor continues to be an area of active research due to its significant implications for health and disease management across various fields.
The isolation of Epidermal Growth Factor (EGF) emerged from Nobel Prize-winning investigations into nerve development. In the 1950s, biochemist Stanley Cohen (Vanderbilt University) collaborated with developmental biologist Rita Levi-Montalcini to characterize nerve growth factor (NGF). During experiments with mouse salivary gland extracts, Cohen observed accelerated eyelid opening and tooth eruption in newborn mice—effects unrelated to NGF [1] [9]. This serendipitous finding led to the identification of EGF in 1962, a heat-labile protein distinct from NGF. Cohen subsequently purified EGF (1965), determined its amino acid sequence (1972), and characterized its receptor (EGFR) with Graham Carpenter [9]. Their work demonstrated EGF’s capacity to stimulate epithelial proliferation in vitro and in vivo, establishing growth factors as fundamental regulators of cellular processes. For discovering EGF and NGF, Cohen and Levi-Montalcini received the 1986 Nobel Prize in Physiology or Medicine [1] [3].
Table 1: Key Milestones in EGF Research
Year | Discovery | Researchers |
---|---|---|
1950s | Nerve Growth Factor (NGF) identified | Levi-Montalcini |
1962 | EGF isolated from mouse salivary glands | Cohen |
1972 | EGF amino acid sequence determined | Cohen |
1980 | EGFR tyrosine kinase activity characterized | Carpenter & Cohen |
1986 | Nobel Prize for EGF/NGF discoveries | Cohen & Levi-Montalcini |
EGF is a 53-amino acid polypeptide (6.2 kDa) stabilized by three disulfide bonds (Cys6-Cys20, Cys14-Cys31, Cys33-Cys42) essential for receptor binding [1] [9]. The conserved cysteine knot motif defines the EGF-family, which includes transforming growth factor-α (TGF-α), amphiregulin, and epiregulin [5]. EGF isoforms arise from:
Table 2: Structural Features of EGF Isoforms
Isoform | Molecular Weight | Domain Composition | Biological Function |
---|---|---|---|
Mature EGF | 6.2 kDa | 53 aa, 3 disulfide bonds | Binds EGFR, induces mitogenesis |
EGFR isoform D | 110 kDa | Ectodomain + 78 unique C-terminal aa | Modulates cell adhesion [2] |
proEGF (precursor) | ~130 kDa | Transmembrane, heparin-binding | Cleaved to release soluble EGF |
EGF activates EGFR through asymmetric dimerization: Ligand binding induces receptor conformational changes, enabling kinase domain dimerization and transphosphorylation of tyrosine residues (e.g., Tyr1148) [4] [8]. This triggers downstream MAPK/PI3K cascades governing proliferation and survival.
The EGFR pathway is evolutionarily ancient, originating prior to bilaterian divergence. Genomic analyses reveal:
Table 3: EGFR Pathway Conservation in Metazoa
Organism Group | EGFR Genes | EGF Ligands | Notable Features |
---|---|---|---|
Ctenophores/Sponges | 1 | 1 (putative) | Most ancient EGFR orthologs |
Insects/Nematodes | 1 | 1–4 | Single receptor, multiple ligands |
Vertebrates | 4 (ErbB1-4) | 11 | Neuregulin subfamily specialization |
Platyhelminthes (e.g., planaria) | 6 | 9 | Maximal expansion in spiralians |
Key conserved residues (e.g., cysteine knot, kinase domain) maintain functional integrity across species. Mutational studies show that EGFR exon 20 insertions (e.g., A763Y764insFQEA vs. D770N771insNPG) alter C-helix conformation, affecting ATP affinity and TKI sensitivity—a mechanism conserved from flies to humans [4]. This underscores EGF/EGFR’s role as a universal regulator of tissue development and homeostasis.
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7